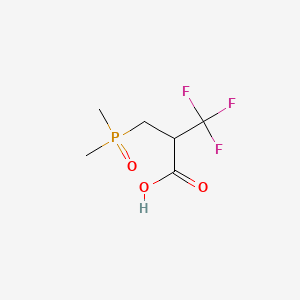

3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoicacid

Description

3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid is a fluorinated carboxylic acid featuring a dimethylphosphoryl (-PO(OCH₃)₂) group at the C3 position and a trifluoromethyl (-CF₃) group at the C2 position of the propanoic acid backbone. The combination of these substituents confers unique electronic and steric properties:

- Trifluoromethyl group: Enhances lipophilicity and metabolic stability while exerting strong electron-withdrawing effects, increasing acidity (pKa ~1–2) .

This compound’s structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly for targeting enzymes or receptors sensitive to fluorine and phosphoryl groups.

Properties

Molecular Formula |

C6H10F3O3P |

|---|---|

Molecular Weight |

218.11 g/mol |

IUPAC Name |

2-(dimethylphosphorylmethyl)-3,3,3-trifluoropropanoic acid |

InChI |

InChI=1S/C6H10F3O3P/c1-13(2,12)3-4(5(10)11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |

InChI Key |

IGXLRHYEHNFIBF-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)CC(C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to phosphine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid has several scientific research applications:

Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.

Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

Key Insight : The dual electron-withdrawing groups (-CF₃ and -PO(OCH₃)₂) in the target compound result in significantly stronger acidity compared to analogs with single substituents or less electronegative groups.

Antiviral and Antibacterial Potential

- Target Compound: No direct biological data is available, but structural analogs like 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid () show potent influenza A inhibition (IC₅₀: 0.8–1.2 μM) . The phosphoryl group may enhance cellular uptake or target binding.

- Comparison with 3-Phenylpropionic Acid Derivatives: Compounds like 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid exhibit cytotoxic activity (43% mortality at 0.1 mg/mL in brine shrimp assays) , suggesting that substituent position and polarity critically influence bioactivity.

Metabolic Stability and Drug Design

- The trifluoromethyl group in the target compound improves resistance to oxidative metabolism, similar to lifitegrast (a dry-eye treatment with -CF₃ and -SO₂CH₃ groups) .

- Phosphoryl-containing analogs (e.g., 3-(Dimethoxyphosphinyl)-2-methylpropanoic acid methyl ester) are often used as intermediates for prodrugs due to hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.